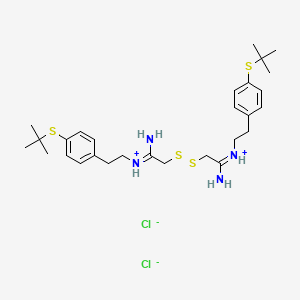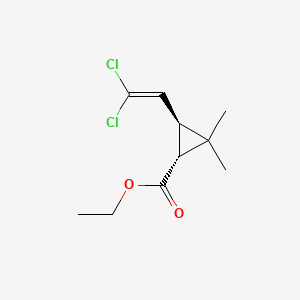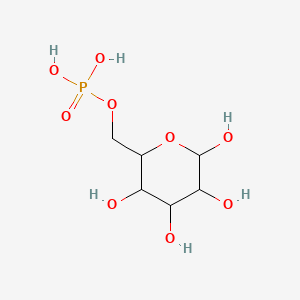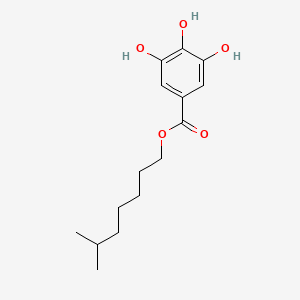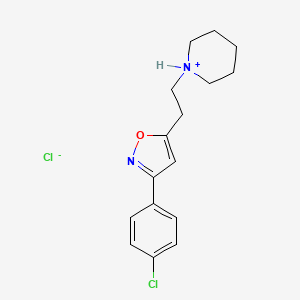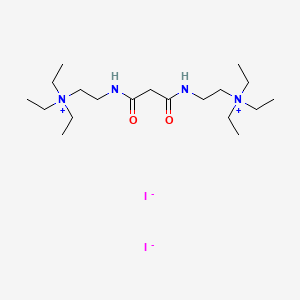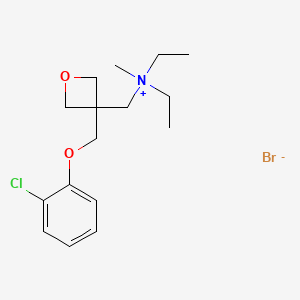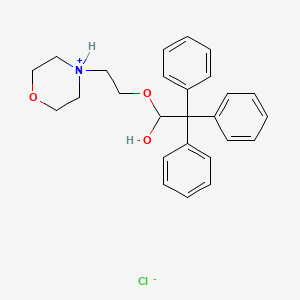![molecular formula C11H16N2O2 B13750469 1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.25694 g/mol. This compound is characterized by the presence of a benzo[b][1,4]dioxepin ring system, which is a bicyclic structure containing oxygen atoms, and a hydrazine functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine involves several steps. One common method includes the reaction of 3,4-dihydro-2H-benzo[b][1,4]dioxepin with ethylhydrazine under controlled conditions. The reaction typically requires a solvent such as chloroform and a catalyst to facilitate the process. The product is then purified through recrystallization using methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell functions.
Vergleich Mit ähnlichen Verbindungen
1-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine can be compared with other similar compounds, such as:
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethylamine: This compound lacks the hydrazine group and may have different reactivity and biological activity.
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-ylboronic acid: This compound contains a boronic acid group instead of a hydrazine group, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylhydrazine |
InChI |
InChI=1S/C11H16N2O2/c1-8(13-12)9-3-4-10-11(7-9)15-6-2-5-14-10/h3-4,7-8,13H,2,5-6,12H2,1H3 |
InChI-Schlüssel |
YORXCTCZRACHLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



